molecular formula C20H30Cl2N4O2 B12748990 N-(2,6-Dimethylphenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate CAS No. 104373-51-5

N-(2,6-Dimethylphenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate

Cat. No.: B12748990
CAS No.: 104373-51-5
M. Wt: 429.4 g/mol
InChI Key: FJJBHXRDOJAMFT-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine moiety, and a dimethylphenyl group. Its dihydrochloride hydrate form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the pyridine and dimethylphenyl groups. The final step involves the formation of the dihydrochloride hydrate salt to enhance solubility and stability.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving controlled reaction conditions such as temperature, pressure, and pH. The use of automated reactors and purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies of cellular processes and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a receptor antagonist or agonist.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)-4-(2-pyridinyl)-1-piperazineacetamide
  • N-(2,6-Dimethylphenyl)-4-(2-pyridinyl)-1-piperazinebutanamide

Uniqueness

N-(2,6-Dimethylphenyl)-4-(2-pyridinyl)-1-piperazinepropanamide dihydrochloride hydrate is unique due to its specific combination of functional groups and its dihydrochloride hydrate form. This combination enhances its solubility, stability, and versatility in various applications, distinguishing it from similar compounds.

Properties

CAS No.

104373-51-5

Molecular Formula

C20H30Cl2N4O2

Molecular Weight

429.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride

InChI

InChI=1S/C20H26N4O.2ClH.H2O/c1-16-6-5-7-17(2)20(16)22-19(25)9-11-23-12-14-24(15-13-23)18-8-3-4-10-21-18;;;/h3-8,10H,9,11-15H2,1-2H3,(H,22,25);2*1H;1H2

InChI Key

FJJBHXRDOJAMFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3.O.Cl.Cl

Origin of Product

United States

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